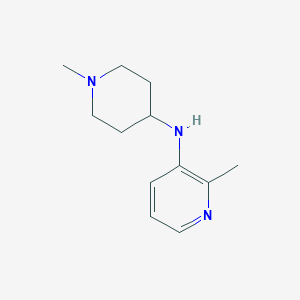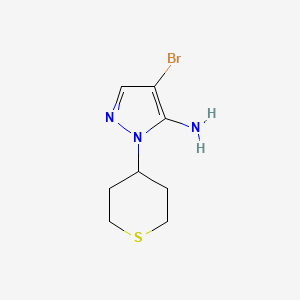
Methyl trans-5-Amino-1-Boc-piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the piperidine ring, and subsequent functionalization to introduce the tert-butyl and methyl groups . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH adjustments to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-Tert-butyl3-methyltrans-5-aminopiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate: This compound shares a similar structure but may have different functional groups or stereochemistry.
1-(tert-butyl) 3-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate: Another similar compound with slight variations in its stereochemistry.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5R)-5-aminopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
BEOGYMDIRWHZBM-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)N)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)

![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)



![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)


